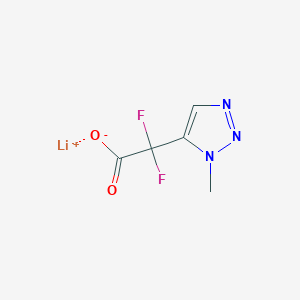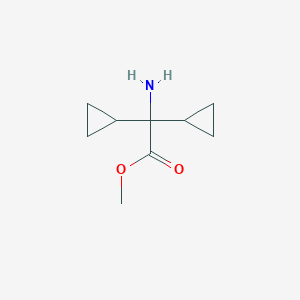
lithium(1+) ion 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate: is a chemical compound with the molecular formula C5H5F2N3O2Li . It is a lithium salt of 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid. This compound is known for its high stability and unique properties, making it useful in various scientific and industrial applications.
作用机制
Target of Action
Similar lithium salts have been used in lithium-ion batteries , suggesting that the compound may interact with components of these batteries.
Mode of Action
It is known that lithium salts can form a robust interface film with high lithium-ion conductivity , which can greatly reduce the interfacial impedance of cells .
Biochemical Pathways
The formation of a robust interface film could potentially affect the electron transfer processes within the cell, impacting the overall performance of the battery .
Pharmacokinetics
It is known that the compound is soluble in a mixture of ethylene carbonate (ec) and ethyl methyl carbonate (emc), and 10 M salt solutions can be easily prepared .
Result of Action
The result of the compound’s action is the formation of a robust interface film with high lithium-ion conductivity . This can greatly reduce the interfacial impedance of cells , leading to improved discharge performance at low temperatures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound has shown excellent cycling stability at a temperature of 50℃ . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate typically involves the reaction of 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid with lithium hydroxide (LiOH) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high efficiency.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation Products: : Various carboxylic acids and ketones can be formed.
Reduction Products: : Alcohols and amines are common reduction products.
Substitution Products: : Different substituted derivatives of the original compound can be synthesized.
科学研究应用
Lithium(1+) ion 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: : Employed in biological studies to understand the effects of lithium ions on biological systems.
Medicine: : Investigated for its potential therapeutic applications, particularly in the treatment of mood disorders and other neurological conditions.
Industry: : Utilized in the development of advanced materials and energy storage systems, such as lithium-ion batteries.
相似化合物的比较
Lithium(1+) ion 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate: is unique due to its high stability and specific chemical properties. Similar compounds include:
Lithium carbonate (Li2CO3)
Lithium hydroxide (LiOH)
Lithium chloride (LiCl)
These compounds share the common feature of containing lithium ions but differ in their chemical structures and applications.
属性
IUPAC Name |
lithium;2,2-difluoro-2-(3-methyltriazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2.Li/c1-10-3(2-8-9-10)5(6,7)4(11)12;/h2H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPAERGMUMFFT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CN=N1)C(C(=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228910-88-9 |
Source


|
| Record name | lithium 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide](/img/structure/B2941461.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2941462.png)

![6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B2941464.png)

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)




![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2941479.png)
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2941482.png)
![1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclopentan-1-ol](/img/structure/B2941483.png)
![(2E)-3-(furan-3-yl)-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2941484.png)
